molecular formula C14H22BrNO2S B1183931 3-bromo-N,N-dibutylbenzenesulfonamide

3-bromo-N,N-dibutylbenzenesulfonamide

Cat. No.: B1183931
M. Wt: 348.299
InChI Key: WBKOEIGBIUOZMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-N,N-dibutylbenzenesulfonamide is a brominated aromatic sulfonamide derivative characterized by a benzenesulfonamide core substituted with a bromine atom at the 3-position and two n-butyl groups on the nitrogen atom. Sulfonamides of this class are frequently employed in pharmaceutical and materials science research due to their tunable electronic and steric properties, which influence reactivity and biological activity .

Properties

Molecular Formula

C14H22BrNO2S

Molecular Weight

348.299

IUPAC Name

3-bromo-N,N-dibutylbenzenesulfonamide

InChI

InChI=1S/C14H22BrNO2S/c1-3-5-10-16(11-6-4-2)19(17,18)14-9-7-8-13(15)12-14/h7-9,12H,3-6,10-11H2,1-2H3

InChI Key

WBKOEIGBIUOZMN-UHFFFAOYSA-N

SMILES

CCCCN(CCCC)S(=O)(=O)C1=CC(=CC=C1)Br

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Properties of Brominated Sulfonamides

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Synthesis Yield/Purity Key Applications/Properties
3-Bromo-N,N-dibutylbenzenesulfonamide C₁₄H₂₂BrNO₂S* 348.3* Br (C3), N,N-di-n-butyl Not reported Material science, intermediates
3-Bromo-N,5-dimethylbenzenesulfonamide C₈H₁₀BrNO₂S 264.14 Br (C3), N-Me, C5-Me Not reported Synthetic intermediates
3-Bromo-N-cyclopentylbenzenesulfonamide C₁₁H₁₄BrNO₂S 304.2 Br (C3), N-cyclopentyl Not reported Steric modulation in catalysis
3-Bromo-N,N-dimethylbutane-1-sulfonamide C₆H₁₃BrNO₂S 243.15 Br (C3), N,N-dimethyl 82–87% yield, 88–89% ee Asymmetric amidation catalysis

*Inferred from substituent analysis.

Structural and Electronic Differences

  • Substituent Bulk : The n-butyl groups in 3-bromo-N,N-dibutylbenzenesulfonamide confer significant steric hindrance compared to smaller substituents (e.g., methyl or cyclopentyl). This reduces nucleophilic reactivity at the nitrogen but enhances lipophilicity (logP ≈ 4.5–5.0 estimated), making it suitable for lipid membrane penetration in drug design .
  • Electronic Effects : The bromine atom at C3 acts as an electron-withdrawing group, polarizing the sulfonamide moiety. This effect is shared across analogs but modulated by substituent electronegativity .

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